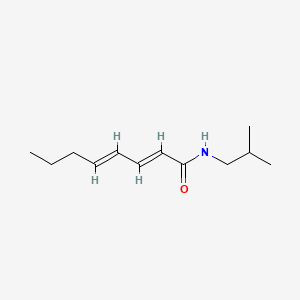
Diammonium 1-octadecyl 2-sulphonatosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium 1-octadecyl 2-sulphonatosuccinate is a chemical compound with the molecular formula C22H48N2O7S and a molecular weight of 484.69072 g/mol . It is also known by other names such as 4-octadecoxy-4-oxo-3-sulfonatobutanoate and 2-sulfobutanedioic acid 1-octadecyl 2,4-diammonium salt . This compound is characterized by its unique structure, which includes a long octadecyl chain and a sulphonatosuccinate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 1-octadecyl 2-sulphonatosuccinate typically involves the reaction of octadecyl alcohol with maleic anhydride to form octadecyl maleate. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield the sulphonatosuccinate derivative. Finally, the product is neutralized with ammonium hydroxide to obtain the diammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diammonium 1-octadecyl 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diammonium 1-octadecyl 2-sulphonatosuccinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of detergents, cosmetics, and personal care products.
Mécanisme D'action
The mechanism of action of diammonium 1-octadecyl 2-sulphonatosuccinate involves its ability to interact with both hydrophobic and hydrophilic molecules due to its amphiphilic structure. This allows it to form micelles and emulsions, which can solubilize and stabilize various compounds. The molecular targets and pathways involved include interactions with lipid bilayers, proteins, and other macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with a shorter alkyl chain.
Cetyltrimethylammonium bromide (CTAB): Another surfactant with a quaternary ammonium group.
Triton X-100: A nonionic surfactant with a polyethylene glycol chain.
Uniqueness
Diammonium 1-octadecyl 2-sulphonatosuccinate is unique due to its long octadecyl chain and sulphonatosuccinate group, which provide distinct amphiphilic properties. This makes it particularly effective in forming stable emulsions and micelles, and it offers advantages in applications requiring both hydrophobic and hydrophilic interactions.
Propriétés
Numéro CAS |
94213-63-5 |
|---|---|
Formule moléculaire |
C22H48N2O7S |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
diazanium;4-octadecoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C22H42O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-22(25)20(19-21(23)24)30(26,27)28;;/h20H,2-19H2,1H3,(H,23,24)(H,26,27,28);2*1H3 |
Clé InChI |
YUMOQEPYKZQZCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



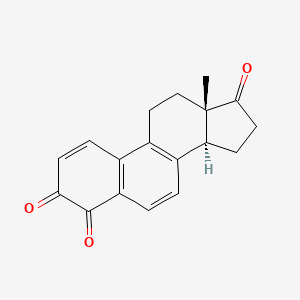
![(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12647280.png)
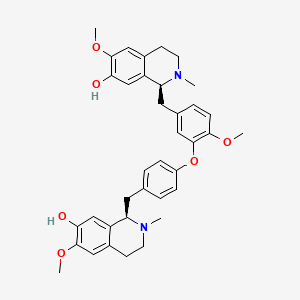
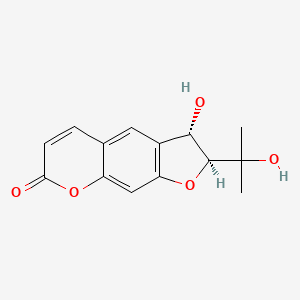
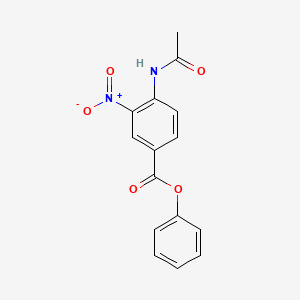
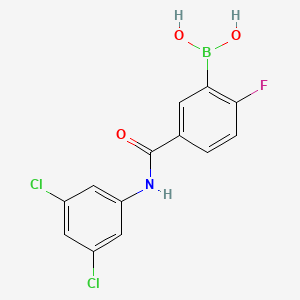
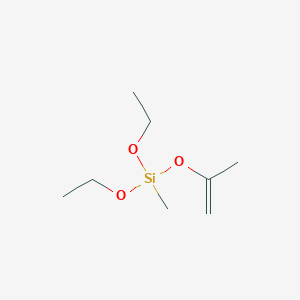
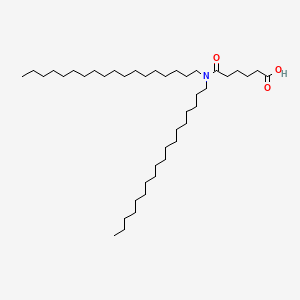
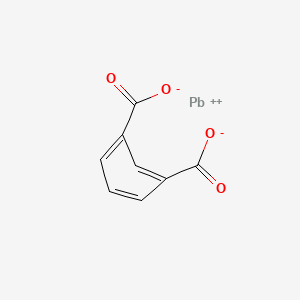
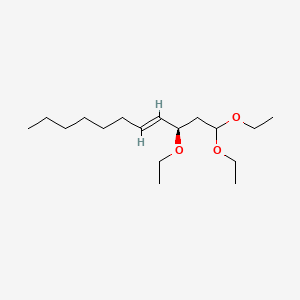
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)

